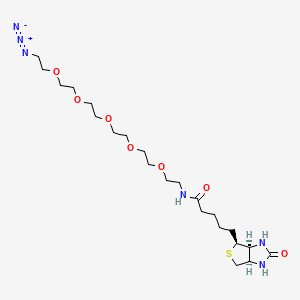

Biotin-PEG5-azide

Description

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40N6O7S/c23-28-25-6-8-32-10-12-34-14-16-35-15-13-33-11-9-31-7-5-24-20(29)4-2-1-3-19-21-18(17-36-19)26-22(30)27-21/h18-19,21H,1-17H2,(H,24,29)(H2,26,27,30)/t18-,19-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXKDMBFPMTVAW-ZJOUEHCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40N6O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biotin-PEG5-azide: A Technical Guide to its Structure and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Biotin-PEG5-azide, a versatile chemical tool with significant applications in biomedical research and drug development. This document details its chemical structure, physicochemical properties, and key applications, with a focus on its role in "click chemistry" for biotinylation and as a linker in Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

Core Properties of this compound

This compound is a chemical compound that consists of three key functional components: a biotin moiety, a polyethylene glycol (PEG) spacer, and a terminal azide group. The biotin group provides a high-affinity binding handle for streptavidin and avidin, enabling purification, detection, and immobilization of labeled molecules. The PEG spacer, in this case, comprising five ethylene glycol units, enhances the molecule's solubility in aqueous solutions and provides spatial separation between the biotin and the conjugated molecule, which can improve binding efficiency to streptavidin. The terminal azide group is a key functional group for "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding.

Quantitative Data Summary

| Property | Value |

| Chemical Formula | C22H40N6O7S |

| Molecular Weight | Approximately 532.7 g/mol [1][2] |

| CAS Number | 1163732-89-5[1][2] |

| Purity | Typically >95% or >98%[2] |

| Physical Form | Colorless to off-white oil or white solid |

| Solubility | Soluble in DMSO, DMF, methanol, acetonitrile, and DCM |

| Storage Conditions | Recommended storage at -20°C or 2-8°C, sealed and protected from moisture |

Chemical Structure of this compound

The structure of this compound is characterized by the covalent linkage of a biotin molecule to a five-unit polyethylene glycol (PEG) spacer, which is terminated with an azide functional group.

Caption: Chemical structure of this compound.

Experimental Protocols and Applications

This compound is a valuable reagent in various biochemical and molecular biology applications, primarily revolving around its ability to participate in click chemistry reactions for biotinylation and its utility as a flexible linker in the construction of PROTACs.

Biotinylation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound serves as a biotinylation reagent for molecules containing a terminal alkyne group. The azide group reacts with the alkyne in a copper(I)-catalyzed "click" reaction to form a stable triazole linkage. This method is widely used to label proteins, nucleic acids, and other biomolecules for subsequent detection or purification using streptavidin-based techniques.

Exemplary Protocol for Protein Biotinylation:

This protocol provides a general framework for the biotinylation of an alkyne-modified protein using this compound. Optimization may be required for specific proteins and experimental conditions.

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 50 mM stock solution of copper(II) sulfate (CuSO4) in water.

-

Prepare a 50 mM stock solution of a reducing agent, such as sodium ascorbate or THPTA, in water. Freshly prepare the reducing agent solution before each use.

-

(Optional) Prepare a 1.7 mM stock solution of a copper-chelating ligand, such as TBTA, in a 1:4 (v/v) mixture of DMSO and tert-butanol.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the alkyne-modified protein with the this compound stock solution. The final concentration of the biotin reagent may range from 25 µM to 50 µM, depending on the protein concentration and the desired labeling efficiency.

-

Add the copper(II) sulfate solution to a final concentration of 1 mM.

-

(Optional) Add the TBTA ligand solution to a final concentration of 100 µM.

-

Initiate the reaction by adding the freshly prepared reducing agent to a final concentration of 1 mM.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

-

-

Purification:

-

Remove excess, unreacted this compound and other reaction components using a desalting column, dialysis, or protein precipitation (e.g., with cold acetone).

-

-

Verification of Biotinylation:

-

The successful biotinylation of the target protein can be confirmed by various methods, including Western blotting with streptavidin-HRP conjugates, or by mass spectrometry.

-

Application in Proteolysis Targeting Chimeras (PROTACs)

This compound is employed as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase. A PROTAC typically consists of a ligand that binds to the target protein, a ligand that binds to an E3 ligase, and a linker that connects these two ligands. The PEG5 linker in this compound provides the necessary flexibility and length to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

The azide group of this compound can be used to conjugate it to an alkyne-modified E3 ligase ligand, while the biotin end can be used for purification or as a modular building block for further chemical modifications.

Conceptual Workflow for PROTAC-Mediated Protein Degradation:

The following diagram illustrates the mechanism by which a PROTAC, incorporating a linker derived from a molecule like this compound, facilitates the ubiquitination and subsequent degradation of a target protein.

References

An In-depth Technical Guide to Biotin-PEG5-azide: Properties, Specifications, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG5-azide, a versatile reagent widely utilized in bioconjugation, proteomics, and drug discovery. This document details its chemical and physical properties, specifications, and provides in-depth experimental protocols for its application in labeling and detection workflows.

Core Chemical Properties and Specifications

This compound is a biotinylation reagent that incorporates a polyethylene glycol (PEG) spacer arm, terminating in an azide functional group. This structure allows for the covalent attachment of biotin to alkyne-containing molecules via "click chemistry". The PEG linker enhances solubility in aqueous buffers and provides spatial separation between the biotin moiety and the target molecule, which can improve binding to avidin or streptavidin.

General Specifications

The following table summarizes the key specifications for this compound.

| Property | Specification |

| Synonyms | Biotin-PEG5-N3, (+)-Biotin-PEG5-CH2CH2azide, N-(17-Azido-3,6,9,12,15-pentaoxaheptadecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide |

| Appearance | Colorless to off-white oil or white solid.[1][2] |

| Purity | Typically >95% (determined by HPLC and/or NMR).[3][4][5] |

| Storage Conditions | Store at -20°C, sealed and protected from moisture. For stock solutions, storage at -20°C is recommended for up to one month, and at -80°C for up to six months. |

| Shipping Conditions | Typically shipped at ambient temperature. |

Physicochemical Properties

Quantitative physicochemical data for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C22H40N6O7S | |

| Molecular Weight | 532.66 g/mol | |

| CAS Number | 1163732-89-5 | |

| Solubility | Soluble in DMSO, DMF, acetonitrile, and DCM. Sparingly soluble in aqueous buffers. |

Applications in Research and Development

This compound is a key reagent in various bioconjugation techniques, primarily leveraging the highly efficient and specific azide-alkyne cycloaddition reaction, commonly known as "click chemistry". This reaction can be performed in two main modalities: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC).

Its primary applications include:

-

Biotinylation of Biomolecules: Selective labeling of alkyne-modified proteins, peptides, nucleic acids, and other biomolecules for detection, purification, and analysis.

-

Proteomics: Enrichment of low-abundance proteins for mass spectrometry analysis.

-

PROTAC Synthesis: Used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.

-

Cellular Imaging: Labeling of cellular components for visualization by fluorescence microscopy.

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Biotinylation

This protocol describes the biotinylation of an alkyne-modified protein using this compound in the presence of a copper(I) catalyst.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Copper(II) sulfate (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA or TBTA)

-

DMSO or DMF for dissolving this compound

-

Desalting column or dialysis cassette for purification

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO or DMF.

-

Prepare a 50 mM stock solution of CuSO4 in deionized water.

-

Prepare a 50 mM stock solution of the copper ligand (e.g., THPTA) in deionized water.

-

Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration (e.g., 1-10 mg/mL).

-

Add the this compound stock solution to a final concentration of 10-20 fold molar excess over the protein.

-

Add the copper ligand stock solution to a final concentration that is 5 times the concentration of CuSO4.

-

Add the CuSO4 stock solution to a final concentration of 1-2 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mM.

-

-

Incubation:

-

Gently mix the reaction components and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

-

-

Purification:

-

Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

-

-

Verification of Biotinylation:

-

Confirm successful biotinylation using methods such as a HABA assay, Western blot with streptavidin-HRP, or mass spectrometry.

-

References

An In-Depth Technical Guide to the Synthesis and Purification of Biotin-PEG5-azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG5-azide is a versatile heterobifunctional linker widely employed in bioconjugation, drug delivery, and proteomics. Its structure incorporates a biotin moiety for high-affinity binding to streptavidin, a five-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for covalent ligation via "click chemistry." This guide provides a comprehensive overview of the synthesis and purification of this compound, complete with detailed experimental protocols and quantitative data to support researchers in its effective application.

Physicochemical Properties and Characterization Data

A thorough understanding of the physicochemical properties of this compound is crucial for its successful application. Key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C22H40N6O7S | [1][2][3] |

| Molecular Weight | 532.66 g/mol | [1] |

| CAS Number | 1163732-89-5 | [1] |

| Appearance | White to off-white solid or oil | |

| Purity | >95% (typically >96%) | |

| Solubility | Soluble in DMSO, DMF, acetonitrile, and chlorinated solvents like DCM. |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the reaction of an amine-terminated PEG5-azide (Amino-PEG5-azide) with an activated biotin derivative, most commonly Biotin-N-hydroxysuccinimide (Biotin-NHS). The NHS ester provides a reactive site for facile conjugation to the primary amine of the PEG linker, forming a stable amide bond.

Materials:

-

Amino-PEG5-azide

-

Biotin-N-hydroxysuccinimide (Biotin-NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Diethyl Ether

-

Argon or Nitrogen gas

-

Magnetic stirrer and stir bar

-

Round bottom flask with septum

-

Syringes and needles

Methodology:

-

Preparation of Reactants:

-

Dissolve Amino-PEG5-azide (1 equivalent) in anhydrous DMF under an inert atmosphere (argon or nitrogen).

-

In a separate container, dissolve Biotin-NHS (1.1 equivalents) in anhydrous DMF.

-

Add a slight molar excess of a non-nucleophilic base, such as triethylamine or DIPEA (1.5-2 equivalents), to the Amino-PEG5-azide solution to facilitate the reaction.

-

-

Reaction:

-

Slowly add the Biotin-NHS solution to the stirred solution of Amino-PEG5-azide at room temperature.

-

Allow the reaction to proceed for 4-12 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Quenching and Precipitation:

-

Upon completion, the reaction can be quenched by the addition of a small amount of water.

-

The crude product is then precipitated by adding the reaction mixture dropwise to a large volume of cold, stirred diethyl ether.

-

The precipitated product is collected by filtration or centrifugation.

-

-

Drying:

-

The collected solid is washed with diethyl ether and dried under vacuum to remove residual solvents.

-

Reaction Yield: The yield of this reaction is typically high, often exceeding 80-90%, depending on the purity of the starting materials and the reaction conditions.

Purification of this compound

Purification of the crude this compound is critical to remove unreacted starting materials, byproducts, and residual solvents. High-Performance Liquid Chromatography (HPLC) is the most effective method for achieving high purity.

Purification Data and Methods

| Purification Method | Principle | Typical Purity Achieved | Advantages | Disadvantages |

| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | >90% | Good for removing small molecule impurities. | Limited resolution for molecules of similar size. |

| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | >98% | High resolution and purity. | Requires optimization of solvent gradients. |

| Ion-Exchange Chromatography (IEC) | Separation based on charge. | >95% | Effective if the target molecule has a net charge. | Less effective for neutral molecules. |

Detailed Protocol for Purification by Reverse-Phase HPLC (RP-HPLC):

-

Column: A C18 column is commonly used for the purification of PEGylated compounds.

-

Mobile Phase: A gradient of water and acetonitrile (ACN) with a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%) is typically employed.

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over 20-30 minutes is generally effective. The exact gradient will need to be optimized based on the specific column and system.

-

Detection: The elution of the product can be monitored by UV absorbance at 214 nm or 280 nm.

-

Fraction Collection: Fractions containing the pure product are collected, and the solvent is removed by lyophilization or rotary evaporation to yield the final, purified this compound.

Visualizing the Workflow and Applications

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Application in Click Chemistry

This compound is a key reagent in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific labeling of alkyne-containing molecules.

References

A Technical Guide to Biotin-PEG5-azide: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG5-azide is a versatile bioconjugation reagent widely employed in biomedical research and drug development. It incorporates three key functional components: a biotin moiety for high-affinity binding to streptavidin and avidin, a five-unit polyethylene glycol (PEG) spacer to enhance hydrophilicity and reduce steric hindrance, and a terminal azide group for covalent ligation via "click chemistry".[1][2] The azide group enables highly efficient and specific reaction with alkyne-containing molecules, forming a stable triazole linkage.[3][4] This makes it an invaluable tool for labeling, detecting, and purifying biomolecules, as well as a component in more complex molecular constructs like PROTACs (Proteolysis Targeting Chimeras).[5]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₄₀N₆O₇S | |

| Molecular Weight | 532.65 - 532.7 g/mol | |

| CAS Number | 1163732-89-5 | |

| Appearance | White solid or colorless to off-white oil | |

| Purity | Typically >95% | |

| Solubility | Soluble in DMSO, DMF, acetonitrile, and DCM | |

| Storage Conditions | Store at -20°C, desiccated |

Core Application: Copper(I)-Catalyzed Click Chemistry (CuAAC)

The primary application of this compound is the biotinylation of alkyne-modified biomolecules (e.g., proteins, nucleic acids, or small molecules) through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This bioorthogonal reaction is highly specific and efficient, proceeding readily in aqueous buffers under mild conditions, which is ideal for biological samples. The hydrophilic PEG spacer increases the solubility of the reagent and the resulting conjugate in aqueous media and minimizes steric hindrance associated with the binding of the biotin tag to avidin molecules.

Experimental Protocol: Biotinylation of an Alkyne-Modified Biomolecule via CuAAC

This section provides a general protocol for labeling an alkyne-modified biomolecule with this compound. This procedure should be optimized for specific applications.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, DNA)

-

This compound

-

Solvent (e.g., DMSO, water)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

-

Copper ligand: Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in DMSO)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

Procedure:

-

Reactant Preparation:

-

Dissolve the alkyne-modified biomolecule in the reaction buffer to a desired final concentration (e.g., 10-100 µM).

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule solution with the this compound stock solution. A molar excess of the biotin-azide reagent (e.g., 1.5 to 10-fold excess) is typically used.

-

Add the copper ligand (e.g., THPTA) to the mixture to a final concentration of approximately 1 mM. Vortex briefly.

-

Add the CuSO₄ solution to a final concentration of approximately 0.2 mM. Vortex briefly.

-

-

Initiation and Incubation:

-

Initiate the click reaction by adding the freshly prepared reducing agent (e.g., Sodium Ascorbate) to a final concentration of 3 mM. Vortex the mixture thoroughly.

-

Incubate the reaction at room temperature for 30 minutes to 2 hours. For low-abundance targets or complex samples, the reaction can be left overnight. Protect the reaction from light if using light-sensitive compounds.

-

-

Purification:

-

Following incubation, the biotinylated conjugate can be purified from excess reagents. The method of purification depends on the nature of the biomolecule.

-

For proteins, methods such as dialysis, size-exclusion chromatography (SEC), or precipitation (e.g., with cold acetone or methanol/chloroform) can be used.

-

For oligonucleotides, precipitation with acetone or ethanol is a common method.

-

The purified conjugate can then be used in downstream applications such as affinity purification with streptavidin beads, Western blotting, or fluorescence microscopy.

-

Visualization of the Biotinylation Workflow

The following diagram illustrates the key steps in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow for labeling a target molecule.

Caption: Workflow for CuAAC-mediated biotinylation using this compound.

References

Technical Guide: Biotin-PEG5-azide

CAS Number: 1163732-89-5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG5-azide, a versatile chemical tool employed in life sciences research. The document details its chemical properties, applications in bioconjugation, and protocols for its use in proteomics and targeted protein degradation.

Chemical Properties and Applications

This compound is a molecule that incorporates a biotin moiety, a five-unit polyethylene glycol (PEG) spacer, and a terminal azide group. This trifunctional structure makes it a valuable reagent for a variety of applications in chemical biology and drug discovery. The biotin group provides a high-affinity handle for detection and purification via streptavidin-based techniques. The hydrophilic PEG spacer enhances solubility and reduces steric hindrance, while the azide group allows for covalent ligation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[1][2][3]

Primary Applications:

-

Chemical Proteomics: this compound is used to tag and enrich proteins that have been metabolically or chemically labeled with an alkyne-containing probe. This enables the identification and quantification of specific protein populations, such as newly synthesized proteins or proteins with particular post-translational modifications.

-

PROTAC (Proteolysis Targeting Chimera) Linker: The PEG linker component of this compound is representative of linkers used in the synthesis of PROTACs.[1][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

-

Bioconjugation and Labeling: The azide group allows for the straightforward biotinylation of a wide range of alkyne-modified biomolecules, including proteins, nucleic acids, and small molecules, for subsequent detection, imaging, or purification.

Data Presentation

Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 1163732-89-5 | |

| Molecular Formula | C22H40N6O7S | |

| Molecular Weight | 532.65 g/mol | |

| Physical Form | White solid | |

| Solubility | Soluble in DCM, acetonitrile, DMF, and DMSO | |

| Storage Conditions | Store at -20°C |

Quantitative Proteomics Data: Peptide Identification Efficiency

The following table summarizes data from a chemical proteomics experiment comparing the efficiency of identifying modified peptides using Biotin-PEG3-azide, Biotin-PEG4-azide, and this compound. The "MixClick" workflow involves a one-pot reaction with all three reagents.

| Workflow | Number of DDA Runs | Total Peptides Identified | Identifications per DDA Run | Reference |

| MixClick | 6 | 263 | 44 | |

| Analysis-and-Grouping | 17 | 225 | 13 |

Quantitative Data for PROTAC-mediated IRAK4 Degradation

The following table presents quantitative data on the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) by a representative PROTAC, KT-474. This data is illustrative of the type of quantitative analysis performed when evaluating PROTAC efficacy.

| Cell Line | DC50 (nM) | Dmax (%) | Time Point (hours) | Reference |

| THP-1 | 8.9 | 66.2 | 24 | |

| hPBMCs | 0.9 | 101.3 | 24 |

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation percentage.

Experimental Protocols

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysates

This protocol is adapted from a chemical proteomics workflow for the labeling of alkyne-modified proteins with this compound in cell lysates.

Materials:

-

Cell lysate containing alkyne-modified proteins

-

This compound

-

Tris(benzyltriazolylmethyl)amine (TBTA)

-

Copper(II) sulfate (CuSO4)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

DMSO

-

tert-butanol

-

Water

Procedure:

-

Prepare Stock Solutions:

-

1.7 mM TBTA in DMSO:tert-butanol (1:4 v/v)

-

50 mM CuSO4 in water

-

50 mM TCEP in water

-

1.25 mM this compound in water

-

-

Prepare Click Reagent Cocktail (for each reaction):

-

Mix 68 µL of TBTA stock, 22.6 µL of CuSO4 stock, 22.6 µL of TCEP stock, and 22.6 µL of this compound stock.

-

-

Labeling Reaction:

-

To 1 mL of cell lysate (at a normalized protein concentration, e.g., 1.5 mg/mL), add 110 µL of the click reagent cocktail. This results in final concentrations of approximately 100 µM TBTA, 1 mM CuSO4, 1 mM TCEP, and 25 µM this compound.

-

Incubate the reaction mixture at room temperature for 1 hour with constant agitation.

-

-

Protein Precipitation:

-

After the incubation, precipitate the proteins by adding 10 mL of cold methanol.

-

-

Downstream Processing:

-

The biotinylated proteins can now be enriched using streptavidin-coated beads for subsequent mass spectrometry analysis.

-

Protocol for Western Blot Analysis of IRAK4 Degradation

This protocol provides a general method for assessing the degradation of a target protein, such as IRAK4, following treatment with a PROTAC.

Materials:

-

Cells treated with a PROTAC targeting IRAK4

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-IRAK4 and a loading control like anti-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Transfer:

-

Normalize the protein amount for all samples and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-IRAK4 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the IRAK4 signal to the loading control.

-

Repeat the immunoblotting for the loading control antibody.

-

Mandatory Visualizations

Caption: Chemical proteomics workflow using this compound.

Caption: IRAK4 signaling and targeted degradation by a PROTAC.

References

- 1. Imaging proteins in live mammalian cells with biotin ligase and monovalent streptavidin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. xcessbio.com [xcessbio.com]

- 4. Use of Protein Biotinylation In Vivo for Immunoelectron Microscopic Localization of a Specific Protein Isoform - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of Biotin-PEG5-Azide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Biotin-PEG5-azide, a versatile heterobifunctional reagent widely employed in bioconjugation, drug delivery, and proteolysis-targeting chimera (PROTAC) development. Understanding the solubility of this reagent in various solvents is critical for its effective use in experimental design, ensuring reproducibility and optimal reaction conditions. This document presents quantitative solubility data, detailed experimental protocols for solubility determination and a common application, and logical diagrams to illustrate key experimental workflows.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the presence of the hydrophilic polyethylene glycol (PEG) spacer, which enhances its solubility in aqueous and organic media compared to non-PEGylated biotin derivatives. The following table summarizes the available quantitative and qualitative solubility data for this compound and related compounds.

| Compound | Solvent | Solubility | Concentration (mM) | Notes |

| This compound | Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | 187.74 mM[1] | Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility; use freshly opened solvent.[1] |

| Dichloromethane (DCM) | Soluble | - | Qualitative data; exact solubility not specified. | |

| Acetonitrile | Soluble | - | Qualitative data; exact solubility not specified. | |

| Dimethylformamide (DMF) | Soluble | - | Qualitative data; exact solubility not specified. | |

| Biotin-PEG3-azide | Dimethyl Sulfoxide (DMSO) | 100 mg/mL[2] | 224.95 mM[2] | A shorter PEG-chain analog, indicating good solubility of the class. |

| Water | 10 mg/mL | 22.49 mM | Ultrasonic assistance may be required. | |

| Biotin-azide | Dimethyl Sulfoxide (DMSO) | ~5 mg/mL | ~15.3 mM | A non-PEGylated analog, for comparison. |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | ~1.53 mM | Demonstrates the utility of a co-solvent for aqueous applications. |

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a general method for determining the solubility of this compound in a solvent of interest.

Materials:

-

This compound

-

Solvent of interest (e.g., DMSO, water, PBS buffer)

-

Vortex mixer

-

Orbital shaker

-

Microcentrifuge

-

Calibrated micropipettes

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a microcentrifuge tube.

-

Ensure a visible amount of undissolved solid remains.

-

Tightly cap the tube and vortex vigorously for 1-2 minutes.

-

Place the tube on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

-

Quantification of Solubilized Compound:

-

Carefully collect the supernatant without disturbing the pellet.

-

Prepare a series of dilutions of the supernatant with the same solvent.

-

Determine the concentration of this compound in the supernatant using a suitable analytical method:

-

UV-Vis Spectrophotometry: Measure the absorbance at the appropriate wavelength (a wavelength scan is recommended to determine the λmax). A standard curve of known concentrations should be prepared to quantify the solubility.

-

High-Performance Liquid Chromatography (HPLC): Analyze the supernatant using a calibrated HPLC system with an appropriate column and detection method.

-

-

Protocol for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol provides a general workflow for the "click chemistry" conjugation of this compound to an alkyne-containing molecule.

Materials:

-

This compound

-

Alkyne-functionalized molecule (e.g., protein, peptide, or small molecule)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a copper ligand)

-

Solvent system (e.g., DMSO/water mixture, PBS buffer)

Procedure:

-

Reactant Preparation:

-

Dissolve the alkyne-functionalized molecule and this compound in the chosen solvent system. The molar ratio of azide to alkyne is typically between 1:1 and 1.5:1.

-

-

Catalyst Preparation:

-

Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water. If using TBTA, it can be pre-mixed with the CuSO₄ solution.

-

-

Reaction Execution:

-

To the solution containing the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution (or the CuSO₄/TBTA pre-mix).

-

Allow the reaction to proceed at room temperature with gentle stirring.

-

-

Reaction Monitoring and Purification:

-

Monitor the reaction progress using an appropriate analytical technique such as LC-MS or TLC.

-

Once the reaction is complete, the biotinylated product can be purified using methods like size-exclusion chromatography, dialysis, or HPLC.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships relevant to the use of this compound.

Caption: A generalized workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Caption: A simplified logical flow for the synthesis of a PROTAC using this compound as a linker component.

References

Biotin-PEG5-azide: A Technical Guide to Storage and Stability for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the storage, stability, and handling of Biotin-PEG5-azide, a critical reagent for researchers, scientists, and professionals in drug development. This document outlines best practices for maintaining the integrity of the compound and offers detailed experimental protocols for its application and stability assessment.

Introduction to this compound

This compound is a versatile bifunctional molecule widely employed in bioconjugation and targeted protein degradation. It features a biotin moiety for high-affinity binding to streptavidin and avidin, a five-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for "click chemistry" reactions. Its primary applications include the labeling and purification of biomolecules and serving as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).

Recommended Storage and Handling

Proper storage and handling are paramount to ensure the stability and performance of this compound. The following guidelines are based on manufacturer recommendations and general principles of chemical stability for similar compounds.

Long-Term Storage

For long-term storage, this compound should be kept in a tightly sealed container in a dry environment.

| Condition | Temperature | Duration | Notes |

| Solid Form | -20°C | Up to 24 months | Protect from moisture and light. |

| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |

| Stock Solution | -20°C | Up to 1 month | For shorter-term use. |

Handling and Reconstitution

When preparing stock solutions, it is crucial to use anhydrous solvents to prevent hydrolysis.

-

Solubility : this compound is soluble in a variety of organic solvents, including dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile.

-

Reconstitution : To reconstitute, bring the vial to room temperature before opening to prevent moisture condensation. Dissolve the solid in the desired anhydrous solvent to the target concentration. For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then dilute with the aqueous buffer.

Stability Profile

While specific quantitative stability data for this compound under various conditions is not extensively published, the stability of the molecule can be inferred from the properties of its constituent parts: the biotin moiety, the PEG linker, and the azide group.

General Stability Considerations

-

pH : The PEG linker and the amide bond are generally stable under neutral pH conditions. However, prolonged exposure to strongly acidic or basic conditions can lead to hydrolysis of the PEG chain and the amide linkage.

-

Temperature : As a solid, the compound is relatively stable at the recommended storage temperatures. In solution, degradation rates will increase with temperature. The azide group can be thermally sensitive and may decompose at elevated temperatures, releasing nitrogen gas.

-

Light : While not highly photosensitive, it is good practice to protect this compound from prolonged exposure to light to prevent potential photodegradation.

Experimental Protocols

The following are detailed methodologies for common applications and for assessing the stability of this compound.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for labeling an alkyne-containing biomolecule with this compound.

Materials:

-

This compound

-

Alkyne-modified biomolecule

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare Stock Solutions:

-

This compound: 10 mM in DMSO.

-

Alkyne-biomolecule: 1 mM in PBS.

-

CuSO₄: 50 mM in water.

-

THPTA: 100 mM in water.

-

Sodium ascorbate: 100 mM in water (prepare fresh).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-biomolecule with a 1.5 to 5-fold molar excess of this compound.

-

Add the THPTA solution to the CuSO₄ solution in a 2:1 molar ratio and mix gently to form the Cu(I)-THPTA complex.

-

Add the Cu(I)-THPTA complex to the reaction mixture to a final concentration of 1-2 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

-

Purification:

-

Purify the biotinylated product using an appropriate method such as size exclusion chromatography, dialysis, or affinity chromatography on a streptavidin resin.

-

Protocol for Stability Assessment of this compound

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing and can be adapted to assess the stability of this compound under various conditions.

Objective: To determine the degradation of this compound over time under defined conditions of temperature, humidity, and pH.

Materials:

-

This compound (solid)

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Buffers of various pH (e.g., pH 4, 7, 9)

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

Environmental chambers

Procedure:

-

Sample Preparation:

-

Solid State: Place accurately weighed samples of solid this compound in open and closed vials.

-

Solution State: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in different solvents and pH buffers.

-

-

Storage Conditions:

-

Place the prepared samples in environmental chambers set to the desired conditions. Recommended conditions to test include:

-

Accelerated: 40°C / 75% Relative Humidity (RH)

-

Long-term: 25°C / 60% RH

-

Refrigerated: 5°C

-

Frozen: -20°C

-

-

-

Time Points:

-

Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for long-term; 0, 1, 3, and 6 months for accelerated).

-

-

Analytical Method:

-

Develop and validate a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point.

-

Monitor the azide group's characteristic UV absorbance (around 210 nm) or use a suitable derivatization agent for detection if sensitivity is low.

-

-

Data Analysis:

-

Quantify the peak area of the intact this compound at each time point.

-

Calculate the percentage of the compound remaining relative to the initial time point (T=0).

-

Identify and, if possible, characterize any significant degradation products.

-

Visualizations

The following diagrams illustrate key workflows involving this compound.

Conclusion

This compound is a powerful tool in modern biochemical and pharmaceutical research. Adherence to the storage and handling guidelines outlined in this document is essential for ensuring the reagent's stability and the reproducibility of experimental results. The provided protocols offer a starting point for the successful application and stability assessment of this versatile molecule.

An In-depth Technical Guide to the Mechanism and Application of Biotin-PEG5-azide in Click Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG5-azide is a versatile chemical probe used extensively in bioconjugation and molecular biology. It incorporates three key functional components: a biotin moiety for high-affinity detection, a five-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group that enables covalent ligation to alkyne-containing molecules via "click chemistry." This guide details the mechanism of action, experimental protocols, and technical data associated with the use of this compound in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of modern bioconjugation strategies.

Core Components and Their Functions

-

Biotin Moiety: A vitamin (B7) that exhibits an extraordinarily strong and specific non-covalent interaction with the proteins avidin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M). This affinity makes it an ideal handle for the detection, purification, and immobilization of tagged biomolecules.

-

PEG5 Linker: A hydrophilic, flexible spacer consisting of five repeating ethylene glycol units. The PEG linker serves several critical functions:

-

It increases the overall water solubility of the molecule and its conjugates.

-

It acts as a flexible spacer, physically separating the biotin from the conjugated biomolecule, which minimizes steric hindrance and ensures efficient binding of biotin to streptavidin or avidin.

-

It helps to reduce non-specific binding of the conjugate to other proteins or surfaces.

-

-

Azide Group (-N₃): A highly energetic functional group that is relatively stable and bio-orthogonal, meaning it does not typically react with functional groups found in biological systems. Its primary role is to serve as one half of the reactive pair in the click chemistry reaction, where it specifically and efficiently reacts with a terminal alkyne.

Mechanism of Action in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core utility of this compound lies in its ability to participate in the CuAAC click reaction. This reaction forms a stable, covalent 1,2,3-triazole ring, linking the biotin probe to an alkyne-modified target molecule (e.g., a protein, nucleic acid, or small molecule). The reaction is known for its high efficiency, specificity, and biocompatibility under aqueous conditions.

The catalytic cycle proceeds through several key steps:

-

Formation of Copper(I) Acetylide: The catalytically active Cu(I) species reacts with the terminal alkyne on the target molecule to form a copper-acetylide intermediate.

-

Coordination with Azide: The azide group of the this compound molecule then coordinates to the copper center of the acetylide intermediate.

-

Cycloaddition: This coordination facilitates a [3+2] cycloaddition reaction. The terminal nitrogen of the azide attacks the internal carbon of the alkyne, leading to the formation of a six-membered copper-containing ring intermediate.

-

Ring Contraction and Protonolysis: The intermediate rearranges and, upon protonolysis (acquiring a proton from the solvent), collapses to the stable 1,4-disubstituted triazole product.

-

Catalyst Regeneration: The Cu(I) catalyst is released and can proceed to the next catalytic cycle.

Quantitative Data

The efficiency of the CuAAC reaction is one of its most significant advantages. The reaction is characterized by rapid kinetics and high yields under mild, often biological, conditions.

| Parameter | Typical Value | Conditions & Notes |

| Reaction Time | 5 minutes to 4 hours | Highly dependent on reactant concentrations, catalyst, and temperature. Bioconjugations are often complete within 30-60 minutes at room temperature. |

| Reaction Yield | > 90% | Yields are consistently high, often near-quantitative, minimizing the need for extensive purification of the final product from starting materials. |

| Second-order Rate Constant (k₂) | 10⁴ to 10⁵ M⁻¹s⁻¹ | This rapid rate constant allows for efficient labeling even at low micromolar concentrations of reactants, which is ideal for biological samples. |

| Optimal pH Range | 7.0 - 9.0 | The reaction is robust across a range of pH values, but physiological pH (~7.4) is commonly used for labeling biological samples. |

| Temperature Range | 4°C to 37°C | The reaction proceeds efficiently at room temperature (20-25°C) and can be performed at 4°C to preserve sensitive biological samples or at 37°C to accelerate the reaction. |

Experimental Protocols

This protocol provides a general workflow for labeling a protein that has been metabolically, enzymatically, or chemically modified to contain a terminal alkyne group.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Catalyst Premix (prepare fresh):

-

Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Copper-chelating ligand (e.g., THPTA or BTTAA) solution (e.g., 100 mM in water)

-

Reducing agent: Sodium Ascorbate (e.g., 100 mM in water, prepared fresh)

-

-

DMSO (for dissolving the azide probe)

Methodology:

-

Prepare Reactants:

-

Dissolve this compound in DMSO to create a 10 mM stock solution.

-

Dilute the alkyne-modified protein to a working concentration (e.g., 1-10 mg/mL or 10-100 µM).

-

-

Prepare Catalyst Premix:

-

In a microcentrifuge tube, combine the CuSO₄ solution and the ligand solution at a 1:5 molar ratio (e.g., 10 µL of 20 mM CuSO₄ and 10 µL of 100 mM THPTA).

-

Vortex briefly to mix. The ligand prevents copper from precipitating and damaging proteins.

-

-

Set up the Labeling Reaction:

-

In a clean tube, add the alkyne-modified protein solution.

-

Add the this compound stock solution to a final concentration of 100-500 µM (a 10-fold molar excess over the protein is a good starting point).

-

Add the catalyst premix to a final concentration of 0.5-1 mM Cu(II).

-

Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 2-5 mM. Gently mix.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C overnight.

-

-

Purification (Optional but Recommended):

-

Remove excess unreacted probe and catalyst components. This can be achieved by:

-

Size-Exclusion Chromatography (SEC): Using a desalting column appropriate for the protein's molecular weight.

-

Dialysis: Against a suitable buffer (e.g., PBS).

-

Affinity Chromatography: If the protein is tagged (e.g., with a His-tag).

-

-

-

Analysis and Downstream Application:

-

Confirm successful labeling via SDS-PAGE followed by Western blotting with streptavidin-HRP or by mass spectrometry.

-

The biotinylated protein is now ready for use in downstream applications like affinity purification, ELISA, or cellular imaging.

-

An In-depth Technical Guide to Biotin-PEG5-azide as a PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Biotin-PEG5-azide, a heterobifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into the core principles of PROTAC technology, the critical role of the linker, the specific functions of the biotin, PEG, and azide moieties, and provide relevant data and experimental protocols for researchers in the field of targeted protein degradation.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting the function of a target protein, eliminates it from the cell entirely.[1] PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3]

By forming a ternary complex between the POI and the E3 ligase, the PROTAC brings the protein into close proximity with the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[2][4] This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme (complexed with the E3 ligase) to lysine residues on the surface of the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome. A key advantage of this approach is its catalytic nature; once the POI is degraded, the PROTAC is released and can engage another target protein molecule, enabling potent effects at sub-stoichiometric concentrations.

The Pivotal Role of the PROTAC Linker

The linker is not merely a spacer but a critical determinant of a PROTAC's biological activity. Its length, chemical composition, rigidity, and attachment points profoundly influence the formation and stability of the ternary complex, which is a prerequisite for successful protein degradation.

-

Linker Length: An optimal linker length is crucial. A linker that is too short may cause steric clashes, preventing the simultaneous binding of the POI and E3 ligase. Conversely, an overly long linker may result in a non-productive ternary complex where ubiquitination cannot efficiently occur.

-

Composition and Physicochemical Properties: The linker's chemical makeup affects the PROTAC's overall properties, including solubility, cell permeability, and metabolic stability. Hydrophilic linkers, such as those based on polyethylene glycol (PEG), are often used to improve the solubility and pharmacokinetic profile of the otherwise large and often "greasy" PROTAC molecules.

Deconstructing the this compound Linker

This compound is a versatile chemical tool used for PROTAC synthesis. It can be broken down into three functional components, each serving a distinct purpose.

Biotin Moiety

Biotin is a high-affinity ligand for streptavidin and avidin. In the context of PROTAC development, it is typically not used as a warhead or E3 ligase binder but rather as an invaluable experimental tool. Its inclusion allows for:

-

Detection: Easy detection of the PROTAC in biochemical assays using streptavidin-HRP conjugates.

-

Purification: Affinity purification of the final PROTAC compound or complexes it forms.

-

Pull-down Assays: Immobilization of the PROTAC on streptavidin-coated beads to study binding interactions with the POI and E3 ligase.

PEG5 (Pentaethylene Glycol) Spacer

Polyethylene glycol (PEG) linkers are among the most common motifs used in PROTAC design, with some statistics indicating their use in over half of all reported PROTACs. The "5" in PEG5 denotes five repeating ethylene glycol units.

-

Hydrophilicity: The PEG chain imparts significant water solubility, which can help overcome the poor solubility often associated with complex, high-molecular-weight PROTACs.

-

Flexibility and Length: PEG chains are highly flexible, allowing the two ends of the PROTAC to adopt the optimal orientation required for productive ternary complex formation. The length can be systematically tuned by using PEGs with different numbers of repeating units to find the optimal distance for a given POI-E3 ligase pair.

Azide (N₃) Group

The terminal azide group is a bioorthogonal chemical handle, meaning it does not react with biological molecules inside a cell. Its primary role is to serve as one half of a "click chemistry" reaction, providing a highly efficient and modular method for PROTAC synthesis. This approach allows for the rapid assembly of PROTAC libraries by connecting the linker to a ligand modified with a complementary alkyne group.

The two main types of azide-alkyne cycloaddition reactions are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and high-yielding reaction between a terminal alkyne and an azide, catalyzed by copper(I) ions, to form a stable triazole ring.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses a strained cyclooctyne (e.g., DBCO, BCN) which reacts rapidly with the azide without the need for a potentially cytotoxic metal catalyst.

Data Presentation: The Impact of Linker Length and Composition

The optimization of linker length is a critical step in PROTAC design. The tables below summarize quantitative data from studies that systematically varied linker composition and length, demonstrating the profound impact on degradation potency (DC₅₀) and efficacy (Dₘₐₓ).

Table 1: Impact of Linker Length on TBK1 Degradation This study highlights how degradation is only observed once a minimum linker length is achieved.

| Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |

| Alkyl/Ether | < 12 | No degradation | - |

| Alkyl/Ether | 12 to 21 | < 3 | > 95 |

| Alkyl/Ether | 29 | 292 | 76 |

| Data adapted from a study on TBK1 degraders, illustrating a clear length-dependent activity window. |

Table 2: Comparison of Linker Types for BET Protein Degradation This table compares flexible and rigid linkers in the context of BET protein degradation, showing how rigidity can sometimes enhance potency.

| PROTAC | Linker Type | Key Feature | Relative Potency (MV4;11 cells) |

| 48 | Alkyl Chain | Flexible | Baseline (pM IC₅₀) |

| QCA570 | Ethynyl Group | Rigid | 3-fold more potent than 48 |

| Data adapted from a study comparing flexible and rigid linkers for BET degraders. |

Table 3: Example Degradation and Binding Data for a PROTAC vs. Inactive Control This table shows a typical dataset used to validate a PROTAC's mechanism of action. The inactive control, often an epimer of the E3 ligase ligand, should show no degradation and minimal binding to the E3 ligase.

| Compound | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Binds to | K_d (nM) |

| Active PROTAC | BRD4 | HEK293 | 15 | 95 | Target Protein (BRD4) | 25 |

| E3 Ligase (VHL) | 50 | |||||

| Inactive Control | BRD4 | HEK293 | >10,000 | <10 | Target Protein (BRD4) | 28 |

| E3 Ligase (VHL) | >50,000 | |||||

| Example data illustrating the expected outcomes from degradation and binary binding assays. |

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of PROTACs. Below are protocols for key experiments.

Protocol 1: PROTAC Synthesis via CuAAC (Click Chemistry)

This protocol describes the final conjugation step to assemble a PROTAC using this compound and an alkyne-functionalized ligand (e.g., a POI ligand).

Methodology:

-

Preparation: In a reaction vial, dissolve the alkyne-modified ligand (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of THF and water.

-

Catalyst Addition: To the solution, add Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq) followed by sodium ascorbate (0.2 eq). The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

-

Reaction: Seal the vial and stir the reaction mixture vigorously at room temperature for 16-24 hours.

-

Monitoring: Monitor the reaction's completion by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin-Layer Chromatography (TLC).

-

Workup and Purification: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product using flash column chromatography or preparative HPLC to yield the final PROTAC.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

This is a general protocol; specific conditions may need optimization based on the substrates.

Protocol 2: Western Blot for Protein Degradation Analysis

This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., HEK293, HeLa) in a 6-well plate to achieve 70-80% confluency at the time of harvest. Treat the cells with a serial dilution of the PROTAC (and relevant controls, such as an inactive epimer or DMSO vehicle) for a predetermined duration (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates at ~14,000 rpm for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the total protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Normalize the protein amounts for all samples and denature by boiling in Laemmli sample buffer. Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. After further washing, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

-

Analysis: Quantify the densitometry of the protein bands using software like ImageJ. Normalize the band intensity of the POI to the corresponding loading control. Calculate DC₅₀ and Dₘₐₓ values from the dose-response curve.

Conclusion

This compound is a powerful and versatile tool in the development of PROTACs. Its constituent parts—an affinity handle (biotin), a hydrophilic and flexible spacer (PEG5), and a modular conjugation point (azide)—provide researchers with a robust linker to facilitate the synthesis and evaluation of novel protein degraders. A deep understanding of how each component functions is essential for the rational design of effective PROTACs. The modularity afforded by the azide's click chemistry functionality is particularly advantageous, enabling the rapid generation and screening of PROTAC libraries, thereby accelerating the identification of candidates with optimal degradation activity and drug-like properties.

References

- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Introduction to biotinylation using PEG linkers

An In-depth Technical Guide to Biotinylation Using PEG Linkers

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in biotechnology, diagnostics, and therapeutic development.[] The power of this technique lies in the extraordinarily strong and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin and streptavidin, which is one of the strongest known biological interactions.[][2] This bond forms rapidly and remains stable across a wide range of pH, temperatures, and denaturing conditions.[2][3]

When combined with Polyethylene Glycol (PEG) linkers, the utility of biotinylation is significantly enhanced. PEG linkers are hydrophilic, biocompatible, and flexible spacers that connect the biotin moiety to the target molecule. The inclusion of a PEG spacer improves the solubility of the resulting conjugate, reduces aggregation, minimizes steric hindrance for more efficient avidin/streptavidin binding, and can decrease the immunogenicity of the labeled molecule.

This guide provides a comprehensive technical overview of biotinylation using PEG linkers for researchers, scientists, and drug development professionals. It covers the core chemical principles, a detailed examination of reagent selection, quantitative data, step-by-step experimental protocols, and key applications.

Core Concepts: The Synergy of Biotin and PEG

The effectiveness of biotin-PEG linkers stems from the unique properties of each component.

-

Biotin: A small molecule (244.31 Da) that acts as a high-affinity tag. Its terminal carboxyl group can be derivatized with various reactive groups to facilitate conjugation to proteins, nucleic acids, and other biomolecules.

-

PEG Linker: A polymer composed of repeating ethylene oxide units. Its primary benefits in this context include:

-

Enhanced Solubility: The hydrophilic nature of PEG increases the water solubility of biotinylated molecules, preventing aggregation, especially with hydrophobic proteins.

-

Reduced Steric Hindrance: The flexible PEG chain acts as a long spacer arm, physically separating the biotin from the target molecule. This reduces spatial interference, allowing avidin or streptavidin to bind more efficiently.

-

Improved Biocompatibility: PEG is non-toxic and has low immunogenicity, making it ideal for in vivo applications by reducing the potential for an immune response against the conjugated molecule.

-

Increased Bioavailability: In therapeutic applications, PEGylation can extend the circulation half-life of a drug by protecting it from enzymatic degradation and reducing renal clearance.

-

Chemical Reaction: Amine-Reactive Biotinylation

The most common biotinylation strategy targets primary amines (-NH₂) found on the N-terminus of proteins and the side chains of lysine residues. This is typically achieved using a Biotin-PEG-N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with the primary amine via a nucleophilic acyl substitution to form a stable, covalent amide bond.

Quantitative Data and Reagent Selection

The choice of a biotin-PEG linker depends on the specific application, the target molecule, and the desired properties of the final conjugate. The length of the PEG spacer is a critical variable.

Table 1: Quantitative Properties of Common Biotin-PEG-NHS Esters

This table summarizes key data for commonly used amine-reactive biotinylation reagents with varying PEG spacer lengths.

| Compound | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reference |

| Biotin-NHS Ester | 341.38 | 13.5 | |

| Biotin-PEG4-NHS Ester | 588.67 | 29.0 | |

| Biotin-PEG10-NHS Ester | ~853.0 | ~52.5 | |

| Biotin-PEG12-NHS Ester | 941.1 | Not Specified |

Table 2: Comparison of PEG Chain Lengths in Biotinylation

The length of the PEG chain influences the properties and suitability of the reagent for different experimental goals.

| PEG Chain Length | Advantages | Primary Applications |

| Short (2-6 units) | Less steric hindrance for certain assays, suitable for close proximity labeling. | Applications where the biotin tag needs to be near the target molecule. |

| Long (12-24 units) | Greater flexibility, enhanced solubility, and significantly reduced steric hindrance for avidin binding. | Detection and purification assays requiring maximum avidin accessibility; improving solubility of hydrophobic targets. |

Other reactive chemistries are available for targeting different functional groups, such as maleimides for sulfhydryls (cysteine residues) and hydrazides for aldehydes or ketones (oxidized carbohydrates).

Experimental Protocols

The following protocols provide detailed methodologies for common biotinylation workflows. It is crucial to use high-purity reagents and follow aseptic techniques where necessary.

Protocol 1: General Protein Biotinylation with NHS-PEG-Biotin

This protocol describes the labeling of a purified protein in solution targeting primary amines.

Methodology:

-

Protein Preparation:

-

Dissolve or exchange the protein into an amine-free buffer (e.g., Phosphate-Buffered Saline - PBS) at a pH between 7.2 and 8.0. Recommended protein concentrations are typically 1-10 mg/mL.

-

Note: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the NHS ester.

-

-

Biotin Reagent Preparation:

-

Allow the vial of Biotin-PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 10-20 mM stock solution of the reagent in a dry, water-miscible organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF). Do not store the reconstituted reagent, as the NHS-ester moiety readily hydrolyzes.

-

-

Biotinylation Reaction:

-

Calculate the volume of the biotin reagent stock solution needed. A 10- to 20-fold molar excess of the biotin reagent over the protein is a common starting point for efficient labeling.

-

Add the calculated volume of the Biotin-PEG-NHS ester solution to the protein solution while gently vortexing.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Quenching and Purification:

-

Stop the reaction by adding a quenching buffer (e.g., 1M Tris-HCl, pH 7.5) to a final concentration of 50-100 mM. This will consume any unreacted NHS-ester reagent.

-

Remove the excess non-reacted biotin and the quenching buffer by dialysis against PBS or by using a desalting spin column.

-

-

Quantification and Storage:

-

The degree of biotinylation can be determined using assays like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

-

Store the biotinylated protein according to the optimal conditions for the unlabeled protein.

-

Protocol 2: Cell Surface Biotinylation

This protocol is used to label proteins exposed on the outer surface of living cells, allowing for their specific isolation and study.

Methodology:

-

Cell Preparation:

-

Culture cells to the desired confluency in appropriate plates.

-

Place plates on ice and perform all subsequent steps at 4°C or on ice to inhibit membrane trafficking and protein internalization.

-

Gently wash the cells twice with ice-cold DPBS (Dulbecco's Phosphate-Buffered Saline, with Ca²⁺/Mg²⁺) to remove contaminating proteins from the culture medium.

-

-

Biotinylation:

-

Prepare a solution of a water-soluble, membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin, which also has a cleavable disulfide bond) in ice-cold DPBS.

-

Incubate the cells with the biotin solution for 30 minutes on ice with gentle rocking.

-

-

Quenching:

-

Aspirate the biotin solution and quench the reaction by washing the cells three times for 5 minutes each with a cold quenching buffer (e.g., 100 mM Glycine in DPBS).

-

-

Cell Lysis:

-

Lyse the cells using an appropriate ice-cold lysis buffer containing protease inhibitors.

-

Scrape the cells and collect the lysate. Clarify the lysate by centrifugation to pellet cellular debris.

-

-

Purification of Biotinylated Proteins:

-

Incubate the cleared cell lysate with streptavidin-agarose or streptavidin-magnetic beads overnight at 4°C on a rotator to capture the biotinylated proteins.

-

Pellet the beads by centrifugation and wash them extensively with lysis buffer and then high-salt buffers to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting with specific antibodies or by mass spectrometry for proteomic identification.

-

Applications in Signaling Pathways and Drug Development

Biotinylation with PEG linkers is a versatile tool with broad applications.

-

Drug Delivery: Biotin can act as a targeting ligand for drug delivery systems. Many cancer cells overexpress biotin receptors, allowing biotin-PEG-conjugated nanoparticles or drugs to selectively target these cells, enhancing therapeutic efficacy and reducing systemic toxicity.

-

Immunoassays: The high affinity of the biotin-streptavidin interaction is widely used for signal amplification in techniques like ELISA, Western blotting, and immunohistochemistry.

-

Affinity Purification: Biotinylated molecules can be used as "bait" to capture and purify binding partners from complex biological samples. The use of cleavable linkers (e.g., containing a disulfide bond) allows for the gentle elution of the captured proteins.

-

Proximity Labeling: Advanced techniques like BioID and STUPPIT use biotinylation to map protein-protein interaction networks within living cells. An enzyme that generates reactive biotin is fused to a protein of interest, leading to the biotinylation of nearby, interacting proteins, which can then be identified by mass spectrometry.

-

Mapping Signaling Pathways: Biotinylation can be used to study dynamic cellular processes. For instance, the K-BMAPS method uses an ATP-biotin analog as a kinase cosubstrate to label the direct substrates of kinases during active cell signaling, allowing for the mapping of phosphorylation-dependent pathways like the EGFR signaling cascade.

Conclusion

The conjugation of biotin to biomolecules via PEG linkers is a powerful and adaptable strategy that has become indispensable in modern life sciences. The unique combination of the high-affinity biotin-avidin interaction with the beneficial physicochemical properties of PEG linkers—such as increased solubility, biocompatibility, and reduced steric hindrance—provides researchers with a robust toolkit for a vast array of applications. From elucidating complex cellular signaling pathways to developing targeted cancer therapies, biotinylation with PEG linkers continues to drive innovation in both fundamental research and clinical development. Careful selection of linker length and reactive chemistry is paramount to optimizing experimental outcomes and achieving reliable, reproducible results.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling using Biotin-PEG5-azide Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a class of biocompatible, highly efficient, and specific reactions, has revolutionized the field of bioconjugation. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, enabling the covalent linkage of molecules with high fidelity under mild conditions. This application note provides a detailed protocol for the labeling of alkyne-modified proteins with Biotin-PEG5-azide.